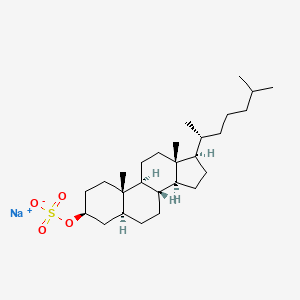
Dihydrocholesterol-3-sulfate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrocholesterol-3-sulfate sodium is a chemical compound derived from cholesterol It is a sulfate ester of dihydrocholesterol, which is a hydrogenated form of cholesterol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocholesterol-3-sulfate sodium can be synthesized through the hydrogenation of cholesterol. The process involves the use of platinum oxide as a catalyst and glacial acetic acid as a solvent. The hydrogenation is conducted at temperatures between 65-75°C under slight positive pressure. The product is then crystallized and purified through saponification with alcoholic alkali .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dihydrocholesterol-3-sulfate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrocholesterol-3-sulfate.
Reduction: Reduction reactions can convert it back to dihydrocholesterol.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Various nucleophiles can be used to replace the sulfate group under acidic or basic conditions.
Major Products Formed
Oxidation: Dihydrocholesterol-3-sulfate.
Reduction: Dihydrocholesterol.
Substitution: Various substituted dihydrocholesterol derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydrocholesterol-3-sulfate sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and cardiovascular health.
Industry: Used in the production of surfactants and emulsifiers due to its amphiphilic nature
Mechanism of Action
The mechanism of action of dihydrocholesterol-3-sulfate sodium involves its interaction with cell membranes and lipid rafts. It modulates membrane fluidity and permeability, affecting various cellular processes. The compound also interacts with nuclear receptors, influencing gene expression and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Cholesterol sulfate
- Cholesteryl sulfate
- Dihydrocholesterol
Comparison
Dihydrocholesterol-3-sulfate sodium is unique due to its sulfate ester group, which imparts distinct chemical and physical properties. Compared to cholesterol sulfate, it has a higher solubility in water and different biological activities. Cholesteryl sulfate and dihydrocholesterol share similar structural features but differ in their functional groups and applications .
Properties
Molecular Formula |
C27H47NaO4S |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
sodium;[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H48O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h18-25H,6-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,20+,21+,22+,23-,24+,25+,26+,27-;/m1./s1 |
InChI Key |
SGDWDLSGPWPYIH-AXWYGDOUSA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















